4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol
Description
4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is a phenolic compound featuring two distinct substituents:
- 2-position: A 3-(trimethylsilyl)prop-2-yn-1-yl group (–C≡C–CH₂Si(CH₃)₃), introducing steric bulk and silicon-mediated stabilization of the alkyne moiety.
This combination of polar and hydrophobic groups makes the compound unique in applications such as organic synthesis intermediates, materials science, or bioactive molecule design. The trimethylsilyl (TMS) group stabilizes the alkyne against undesired reactions while enabling controlled functionalization .
Properties
CAS No. |
918495-53-1 |
|---|---|
Molecular Formula |
C14H20O3Si |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-2-(3-trimethylsilylprop-2-ynyl)phenol |
InChI |
InChI=1S/C14H20O3Si/c1-18(2,3)10-4-5-12-11-13(17-9-8-15)6-7-14(12)16/h6-7,11,15-16H,5,8-9H2,1-3H3 |
InChI Key |
JOOGSPCGLBAXAI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC1=C(C=CC(=C1)OCCO)O |
Origin of Product |
United States |
Biological Activity
4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol, with the molecular formula C14H20O3Si and a molecular weight of 264.39 g/mol, is a compound of interest in various biological research contexts. Its potential applications span anti-inflammatory, cytotoxic, and other therapeutic activities. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound.
| Property | Value |
|---|---|
| CAS Number | 918495-53-1 |
| Molecular Formula | C14H20O3Si |
| Molecular Weight | 264.39 g/mol |
| IUPAC Name | 4-(2-hydroxyethoxy)-2-(3-trimethylsilylprop-2-ynyl)phenol |
| Canonical SMILES | CSi(C)C#CCC1=C(C=CC(=C1)OCCO)O |
Anti-inflammatory Effects
Research indicates that compounds similar to 4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol exhibit significant anti-inflammatory properties. A study involving similar phenolic compounds demonstrated that they could inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in LPS-stimulated macrophages. This suggests that derivatives of this compound may also possess similar inhibitory effects on inflammatory pathways .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have shown that certain structural analogs can reduce cell viability in cancer cell lines. For instance, when treated with concentrations ranging from 10 to 100 µg/mL, significant reductions in cell viability were observed, indicating potential applications in cancer therapy . The cytotoxic effects were linked to the ability of these compounds to induce apoptosis in targeted cells.
Case Studies and Research Findings
- Case Study: Inhibition of Pro-inflammatory Cytokines
- Case Study: Cytotoxicity Assessment
- Another investigation assessed the cytotoxic effects of related phenolic compounds on various cancer cell lines. The findings revealed that at higher concentrations, these compounds could effectively inhibit cell proliferation, making them candidates for further development as chemotherapeutic agents .
Scientific Research Applications
Material Science
4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is utilized in the development of advanced materials due to its chemical stability and functional properties. It can serve as a cross-linking agent in polymer formulations, enhancing mechanical strength and thermal stability.
Case Study: Polymer Composites
A study demonstrated that incorporating this compound into polymer matrices significantly improved the thermal stability of the resulting composites. The addition of 4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol resulted in increased char yield upon combustion, indicating enhanced fire resistance .
Pharmaceutical Applications
The compound's phenolic structure is indicative of potential biological activity. Research has suggested that derivatives of this compound may exhibit antioxidant properties, making them candidates for pharmaceutical applications.
Case Study: Antioxidant Activity
In vitro studies have shown that 4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol demonstrates significant free radical scavenging activity. This property could be harnessed in the formulation of nutraceuticals aimed at combating oxidative stress-related diseases .
Organic Synthesis
In organic chemistry, this compound acts as an important intermediate for synthesizing more complex molecules. Its ability to undergo various transformations makes it a versatile building block in synthetic pathways.
Case Study: Synthesis of Antibody Drug Conjugates
Research has explored using this compound as a linker in antibody-drug conjugates (ADCs). The trimethylsilyl group facilitates selective conjugation to antibodies, allowing for targeted delivery of cytotoxic agents to cancer cells . This application underscores the compound's potential in developing novel cancer therapies.
Comparative Analysis of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below compares substituents, molecular weights, and key properties of structurally related compounds:
Key Observations:
- TMS-Alkyne vs. Propenyl Groups: The TMS-alkyne in the target compound offers synthetic versatility (e.g., desilylation for further coupling) compared to non-silylated alkynes or alkenes .
- Hydroxyethoxy vs. Methanol: The –OCH₂CH₂OH group in the target compound improves water solubility relative to –CH₂OH analogs .
Efficiency Notes:
- Bulky TMS groups may reduce reaction yields due to steric hindrance.
- Hydroxyethoxy substituents require protection-deprotection strategies to prevent side reactions.
Spectroscopic and Physical Properties
Reactivity and Functionalization Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
